
5,5-Dimethylhex-1-yn-3-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5-Dimethylhex-1-yn-3-amine hydrochloride is a chemical compound with the molecular formula C8H15N.ClH and a molecular weight of 161.67 g/mol . It is known for its unique structure, which includes a terminal alkyne group and a tertiary amine. This compound is often used in various chemical and pharmaceutical research applications due to its reactivity and versatility.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethylhex-1-yn-3-amine hydrochloride typically involves the alkylation of a suitable amine precursor with a haloalkyne. One common method is the nucleophilic substitution reaction where a haloalkyne reacts with a primary or secondary amine under basic conditions . The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Purification of the final product is typically achieved through recrystallization or chromatography techniques .
Analyse Des Réactions Chimiques
Types of Reactions
5,5-Dimethylhex-1-yn-3-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The terminal alkyne group can be oxidized to form corresponding carbonyl compounds.
Reduction: The alkyne can be reduced to an alkene or alkane using hydrogenation reactions.
Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are employed in hydrogenation reactions.
Substitution: Alkyl halides or acyl chlorides are typical electrophiles used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of N-alkylated or N-acylated amines.
Applications De Recherche Scientifique
5,5-Dimethylhex-1-yn-3-amine hydrochloride is utilized in various scientific research fields:
Chemistry: It serves as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: The compound is investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: It is employed in the synthesis of specialty chemicals and advanced materials
Mécanisme D'action
The mechanism of action of 5,5-Dimethylhex-1-yn-3-amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The alkyne group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or modulation of receptor activity. The amine group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(aminomethyl)-5,5-dimethylhex-1-yne hydrochloride: Similar structure with an additional aminomethyl group.
1,5-Dimethylhexylamine: Shares the dimethylhexyl backbone but lacks the alkyne group.
Uniqueness
5,5-Dimethylhex-1-yn-3-amine hydrochloride is unique due to its combination of a terminal alkyne and a tertiary amine, which imparts distinct reactivity and selectivity in chemical reactions. This makes it a valuable compound for specialized applications in research and industry .
Propriétés
Formule moléculaire |
C8H16ClN |
|---|---|
Poids moléculaire |
161.67 g/mol |
Nom IUPAC |
5,5-dimethylhex-1-yn-3-amine;hydrochloride |
InChI |
InChI=1S/C8H15N.ClH/c1-5-7(9)6-8(2,3)4;/h1,7H,6,9H2,2-4H3;1H |
Clé InChI |
RPCREIUIRNDUOR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)CC(C#C)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



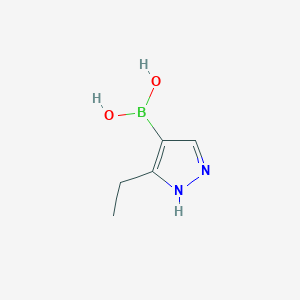
methyl}piperidine-1-carboxylate](/img/structure/B13475451.png)

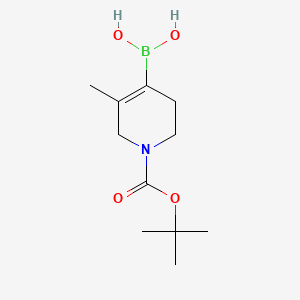

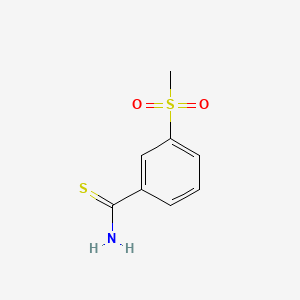
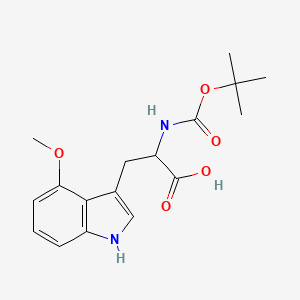

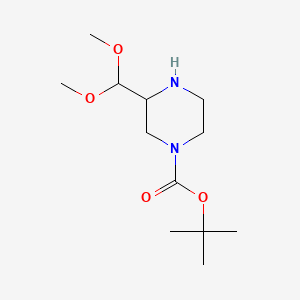

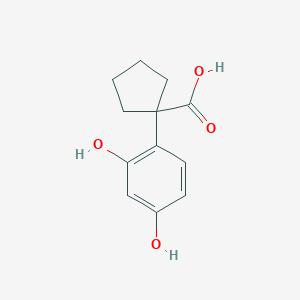
![9H-fluoren-9-ylmethyl N-[(1R)-1-cyclohexyl-2-hydroxyethyl]carbamate](/img/structure/B13475519.png)
![N-(1-{5-[(propan-2-yloxy)methyl]-1,3,4-thiadiazol-2-yl}ethyl)prop-2-enamide](/img/structure/B13475524.png)
